molecular formula C16H18N2O2 B1214508 Ergoline-8-carboxylic acid methyl ester CAS No. 30341-92-5

Ergoline-8-carboxylic acid methyl ester

Cat. No.: B1214508
CAS No.: 30341-92-5
M. Wt: 270.33 g/mol
InChI Key: ORIBUSCBDFDAIQ-HCGVIMEBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ergoline-8-carboxylic acid methyl ester is a chemical compound belonging to the ergoline family. Ergoline derivatives are known for their diverse pharmacological properties and are often used in the treatment of various neurological disorders. This compound is characterized by its complex structure, which includes a carboxylic acid group and a methyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ergoline-8-carboxylic acid methyl ester typically involves multiple steps, starting from simpler ergoline derivatives. One common method includes the esterification of ergoline-8-carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors and advanced purification techniques to achieve high yields and purity. The process may also be optimized to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Ergoline-8-carboxylic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can convert the carboxylic acid group to an alcohol.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols.

Scientific Research Applications

Ergoline-8-carboxylic acid methyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its effects on various biological pathways and processes.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders such as Parkinson’s disease and schizophrenia.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ergoline-8-carboxylic acid methyl ester involves its interaction with specific molecular targets in the body. These targets may include dopamine receptors, serotonin receptors, and other neurotransmitter systems. The compound can modulate the activity of these receptors, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    Lysergic acid diethylamide (LSD): Known for its psychoactive properties.

    Ergotamine: Used in the treatment of migraines.

    Bromocriptine: Used in the treatment of Parkinson’s disease and hyperprolactinemia.

Uniqueness

Ergoline-8-carboxylic acid methyl ester is unique due to its specific structural features and pharmacological profile. Unlike some other ergoline derivatives, it may have a more selective action on certain receptors, making it a valuable tool in research and potential therapeutic applications.

Properties

CAS No.

30341-92-5

Molecular Formula

C16H18N2O2

Molecular Weight

270.33 g/mol

IUPAC Name

methyl (6aR,10aR)-4,6,6a,7,8,9,10,10a-octahydroindolo[4,3-fg]quinoline-9-carboxylate

InChI

InChI=1S/C16H18N2O2/c1-20-16(19)10-5-12-11-3-2-4-13-15(11)9(7-17-13)6-14(12)18-8-10/h2-4,7,10,12,14,17-18H,5-6,8H2,1H3/t10?,12-,14-/m1/s1

InChI Key

ORIBUSCBDFDAIQ-HCGVIMEBSA-N

Isomeric SMILES

COC(=O)C1C[C@H]2[C@@H](CC3=CNC4=CC=CC2=C34)NC1

SMILES

COC(=O)C1CC2C(CC3=CNC4=CC=CC2=C34)NC1

Canonical SMILES

COC(=O)C1CC2C(CC3=CNC4=CC=CC2=C34)NC1

Pictograms

Irritant

Synonyms

6-nor-9,10-dihydrolysergic acid methyl ester
methyl 6-nor-9,10-dihydrolysergate

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.